Glycyl-alanyl-valine

Description

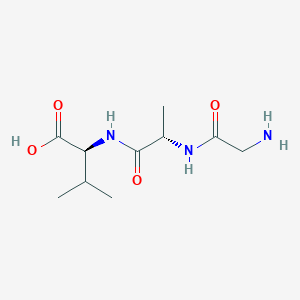

Structure

2D Structure

3D Structure

Properties

CAS No. |

121428-48-6 |

|---|---|

Molecular Formula |

C10H19N3O4 |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C10H19N3O4/c1-5(2)8(10(16)17)13-9(15)6(3)12-7(14)4-11/h5-6,8H,4,11H2,1-3H3,(H,12,14)(H,13,15)(H,16,17)/t6-,8-/m0/s1 |

InChI Key |

JRDYDYXZKFNNRQ-XPUUQOCRSA-N |

SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN |

sequence |

GAV |

Synonyms |

Gly-Ala-Val glycyl-alanyl-valine |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Conformational Landscape of Glycyl-alanyl-valine in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-alanyl-valine (Gly-Ala-Val), a simple yet fundamental building block of proteins, exhibits a conformational flexibility in solution that is crucial for its biological function and interaction with other molecules. Understanding its three-dimensional structure is paramount for applications in drug design and peptide engineering. This technical guide provides a comprehensive overview of the conformational properties of Gly-Ala-Val, drawing upon available crystallographic data and supplemented by established principles from studies of similar short peptides in solution. While specific experimental data on the solution-state conformation of Gly-Ala-Val is not extensively available in peer-reviewed literature, this guide outlines the key experimental methodologies and computational approaches used to elucidate the structure of such peptides.

Introduction

The biological activity of peptides is intrinsically linked to their three-dimensional conformation. For the tripeptide this compound (GAV), the sequence of a conformationally flexible glycine, a helix-favoring alanine, and a beta-sheet-promoting valine residue results in a complex conformational landscape in solution. This dynamic equilibrium of structures is influenced by factors such as solvent polarity, pH, and temperature. This guide delves into the structural features of GAV, presenting solid-state data and discussing the expected conformational behavior in an aqueous environment.

Solid-State Conformation: Insights from X-ray Crystallography

In the solid state, the conformation of this compound has been determined by X-ray diffraction, revealing a near alpha-helical backbone structure. This conformation is stabilized by the presence of water molecules that bridge the N-terminal amino group and the C-terminal carboxyl group, effectively completing a turn.[1]

Crystallographic Data

The crystal structure of Gly-L-Ala-L-Val (GAV) provides precise atomic coordinates and allows for the calculation of key geometric parameters.

Table 1: Crystal Structure Data for this compound [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 8.052 |

| b (Å) | 6.032 |

| c (Å) | 15.779 |

| β (°) | 98.520 |

| Z | 2 |

Torsional Angles

The backbone conformation of a peptide is defined by the torsional angles phi (Φ), psi (Ψ), and omega (ω). The values for GAV in its crystalline form indicate a specific, ordered structure.

Table 2: Backbone Torsion Angles (in degrees) for Crystalline this compound [1]

| Angle | Glycine (i=1) | Alanine (i=2) | Valine (i=3) |

| Φ (Cα-N) | - | -68.7 | -74.8 |

| Ψ (C'-Cα) | -150.7 | -38.1 | 135.9 (Ψ32) |

| ω (Cα-C') | -171.3 (ω1) | -172.0 (ω2) | - |

Note: The peptide bonds show significant deviation from planarity.

Table 3: Side-Chain Torsion Angles (in degrees) for Crystalline this compound [1]

| Residue | Angle | Value |

| Valine | χ1 (N-Cα-Cβ-Cγ1) | -61.7 |

| Valine | χ2 (N-Cα-Cβ-Cγ2) | 175.7 |

Conformation in Solution: An Equilibrium of Structures

It is expected that in an aqueous solution, Gly-Ala-Val will predominantly adopt a disordered or random coil conformation, with transient populations of more structured forms such as β-turns and polyproline II (PPII) helices. The PPII conformation is a left-handed helix that is particularly common in short, flexible peptides in water.

Experimental Protocols for Determining Solution Conformation

The determination of the three-dimensional structure of a peptide in solution relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, often complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution structure of peptides at atomic resolution.

Experimental Workflow for NMR-based Structure Determination:

Detailed Methodologies:

-

Sample Preparation: The Gly-Ala-Val peptide is dissolved in a suitable solvent, typically D₂O to minimize the signal from water protons, or a mixture of H₂O/D₂O to observe exchangeable amide protons. The concentration is typically in the millimolar range.

-

1D ¹H NMR: A simple one-dimensional proton NMR spectrum is acquired to check for sample purity and to get a general overview of the proton signals.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, which is crucial for assigning protons within the same amino acid residue.

-

2D TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of an amino acid residue, aiding in the unambiguous assignment of all protons belonging to a particular residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. The intensities of the NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing the distance restraints necessary for calculating the 3D structure.

-

J-Coupling Constants: The coupling constants (³J) between adjacent protons, particularly ³J(HN, Hα), can be measured from high-resolution 1D or 2D spectra. These values are related to the dihedral angle Φ through the Karplus equation and provide valuable constraints on the backbone conformation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution.

Experimental Protocol for CD Spectroscopy:

-

Sample Preparation: A solution of Gly-Ala-Val is prepared in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration typically in the micromolar range. The buffer should not have significant absorbance in the far-UV region (190-250 nm).

-

Instrumentation: A CD spectropolarimeter is used to measure the difference in absorption of left and right circularly polarized light as a function of wavelength.

-

Data Acquisition: The CD spectrum is recorded in the far-UV region. The data is typically expressed as mean residue ellipticity [θ].

-

Data Analysis: The shape and magnitude of the CD spectrum provide information about the secondary structure.

-

α-helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 and 222 nm.

-

β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

-

Random coil: Typically exhibits a strong negative band around 200 nm.

-

β-turn: Different types of β-turns have distinct CD spectra.

-

Conclusion

The tripeptide this compound serves as a valuable model system for understanding the fundamental principles of peptide folding and conformational dynamics. While its solid-state structure is well-defined as a near alpha-helical conformation, its behavior in solution is characterized by a dynamic equilibrium of multiple conformers. The application of advanced experimental techniques such as multi-dimensional NMR and CD spectroscopy, in conjunction with computational simulations, is essential for a comprehensive understanding of the conformational landscape of Gly-Ala-Val in solution. Such knowledge is critical for the rational design of peptide-based therapeutics and biomaterials.

References

An In-depth Technical Guide to the Zwitterionic Form and Isoelectric Point of Glycyl-Alanyl-Valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zwitterionic nature of the tripeptide glycyl-alanyl-valine and a detailed methodology for the determination and calculation of its isoelectric point (pI). This information is critical for understanding the peptide's physicochemical properties, which is essential in various research and drug development applications, including formulation, purification, and mechanism of action studies.

The Zwitterionic Form of this compound

This compound is a tripeptide composed of the amino acids glycine (B1666218), alanine (B10760859), and valine linked by peptide bonds. Like all peptides, its structure and charge are pH-dependent due to the presence of ionizable groups: the N-terminal α-amino group of glycine and the C-terminal α-carboxyl group of valine. The side chains of glycine (a hydrogen atom), alanine (a methyl group), and valine (an isopropyl group) are non-ionizable.

At a specific pH, known as the isoelectric point (pI), the peptide exists as a zwitterion , a molecule with a net neutral charge but with separate positively and negatively charged groups. In the case of this compound, the N-terminal amino group is protonated (-NH3+) and the C-terminal carboxyl group is deprotonated (-COO-), resulting in an overall charge of zero.

The equilibrium between the different charged states of this compound is crucial for its behavior in solution. At a pH below the pI, the peptide will have a net positive charge as the carboxyl group becomes protonated. Conversely, at a pH above the pI, it will carry a net negative charge due to the deprotonation of the amino group.

Quantitative Data: pKa Values and Isoelectric Point

The isoelectric point of a simple peptide like this compound can be calculated by averaging the pKa values of the two ionizable groups. The pKa is the pH at which a specific group is 50% ionized. For peptides, the pKa values of the terminal groups differ from those of free amino acids.

| Ionizable Group | Amino Acid | Approximate pKa Value |

| N-terminal α-amino group | Glycine | ~8.0 |

| C-terminal α-carboxyl group | Valine | ~3.3 |

Calculated Isoelectric Point (pI):

pI = (pKa1 + pKa2) / 2 pI = (8.0 + 3.3) / 2 pI ≈ 5.65

This calculated value is an approximation. The actual pI can be influenced by factors such as temperature and the ionic strength of the solution.[1] Therefore, experimental determination is often necessary for precise characterization.

Experimental Protocol: Determination of Isoelectric Point by Capillary Isoelectric Focusing (cIEF)

Capillary isoelectric focusing is a high-resolution technique used to determine the isoelectric point of peptides and proteins.[2][3][4]

Objective: To experimentally determine the isoelectric point of this compound.

Materials:

-

This compound sample

-

Capillary isoelectric focusing (cIEF) system

-

Coated or uncoated fused-silica capillary

-

Anolyte solution (e.g., phosphoric acid)

-

Catholyte solution (e.g., sodium hydroxide)

-

Carrier ampholytes with a broad pH range (e.g., pH 3-10)

-

A set of pI markers with known isoelectric points

-

Sample buffer

-

Deionized water

Methodology:

-

Sample Preparation:

-

Dissolve the this compound sample in the sample buffer.

-

Mix the sample with the carrier ampholytes and the pI markers. The final concentration of the peptide should be optimized for detection.

-

-

Capillary Conditioning:

-

Rinse the capillary sequentially with sodium hydroxide, deionized water, and the anolyte solution to ensure a clean and stable surface.

-

-

Capillary Loading:

-

Fill the capillary with the prepared sample mixture containing the peptide, ampholytes, and pI markers.

-

-

Isoelectric Focusing:

-

Place the capillary ends into the anolyte and catholyte reservoirs.

-

Apply a high voltage across the capillary. This creates a pH gradient within the capillary as the ampholytes migrate to their respective isoelectric points.

-

The this compound molecules and pI markers will migrate through the pH gradient until they reach the pH that corresponds to their pI, at which point they have no net charge and stop moving. This is the "focusing" step.

-

-

Mobilization and Detection:

-

After focusing, the focused bands are mobilized past a detector (typically a UV detector). Mobilization can be achieved by applying pressure to one end of the capillary or by changing the composition of the catholyte to induce a chemical mobilization.

-

The detector records the absorbance at a specific wavelength (e.g., 214 nm for the peptide bond) as the focused bands pass through.

-

-

Data Analysis:

-

A calibration curve is generated by plotting the migration times of the pI markers against their known pI values.

-

The migration time of the this compound peak is used to determine its experimental pI from the calibration curve.

-

Visualization of pH-Dependent Charge States

The following diagram illustrates the charge state of this compound at different pH values relative to its pKa values and isoelectric point.

Caption: pH-dependent charge states of this compound.

References

- 1. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoelectric Point Determination with cIEF - Creative Proteomics [creative-proteomics.com]

- 3. Capillary electrophoresis of peptides and proteins in isoelectric buffers: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Spectroscopic Characterization of Glycyl-alanyl-valine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-alanyl-valine (Gly-Ala-Val) is a tripeptide composed of the amino acids glycine, alanine, and valine. As a small peptide, it holds potential significance in various biological processes and is a subject of interest in drug development and nutritional science. Its constituent amino acids are known to play roles in muscle health, energy metabolism, and overall recovery. A thorough spectroscopic characterization is fundamental to understanding its structure, purity, and behavior in biological systems. This guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its characterization, and relevant biological pathway context.

Molecular Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₉N₃O₄ |

| Molecular Weight | 245.28 g/mol |

| Monoisotopic Mass | 245.137556 Da |

| CAS Number | 121428-48-6 |

| SMILES | C--INVALID-LINK--C)C(=O)O">C@HNC(=O)CN |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data provides a baseline for the identification and characterization of the tripeptide.

¹H NMR Spectroscopy Data (Predicted)

Solvent: D₂O, Field Strength: 500 MHz

| Atom Number(s) | Chemical Shift (ppm) | Multiplicity |

| H (Gly-α) | 3.85 | s |

| H (Ala-α) | 4.30 | q |

| H (Ala-β) | 1.45 | d |

| H (Val-α) | 4.15 | d |

| H (Val-β) | 2.15 | m |

| H (Val-γ) | 0.95 | d |

| H (Val-γ') | 0.90 | d |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: D₂O, Field Strength: 125 MHz

| Atom | Chemical Shift (ppm) |

| C (Gly-α) | 43.5 |

| C (Gly-C=O) | 172.0 |

| C (Ala-α) | 51.0 |

| C (Ala-β) | 18.5 |

| C (Ala-C=O) | 175.5 |

| C (Val-α) | 60.0 |

| C (Val-β) | 31.5 |

| C (Val-γ) | 19.0 |

| C (Val-γ') | 18.0 |

| C (Val-C=O) | 178.0 |

Mass Spectrometry Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

| m/z | Ion Type | Predicted Relative Abundance |

| 246.1449 | [M+H]⁺ | High |

| 268.1268 | [M+Na]⁺ | Moderate |

| 189.1026 | [M+H-C₃H₇NO]⁺ (y₂ ion) | High |

| 132.0655 | [M+H-C₅H₉NO₂]⁺ (b₂ ion) | High |

| 75.0344 | [Gly+H]⁺ (immonium ion) | Moderate |

| 89.0498 | [Ala+H]⁺ (immonium ion) | Moderate |

| 117.0811 | [Val+H]⁺ (immonium ion) | Moderate |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | N-H stretch (amide A) |

| ~3080 | C-H stretch (amide B) |

| ~1650 | C=O stretch (amide I) |

| ~1540 | N-H bend and C-N stretch (amide II) |

| ~1240 | C-N stretch and N-H bend (amide III) |

| ~2960 | C-H stretch (aliphatic) |

| ~1450 | C-H bend (aliphatic) |

| ~1740 | C=O stretch (carboxylic acid) |

Raman Spectroscopy Data (Predicted)

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~1660 | Amide I |

| ~1250 | Amide III |

| ~2940 | C-H stretch (aliphatic) |

| ~1450 | C-H bend (aliphatic) |

| ~900-1100 | C-C stretch |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for peptide analysis and should be optimized for the specific instrumentation and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state structure and confirm the identity of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of lyophilized Gly-Ala-Val in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

For exchangeable proton detection, a 90% H₂O/10% D₂O mixture can be used.

-

Add a small amount of a reference standard (e.g., DSS or TSP for aqueous samples).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and dispersion.

-

-

Data Acquisition:

-

1D ¹H NMR: Acquire a standard 1D proton spectrum to observe chemical shifts, multiplicities, and integrations of all proton signals.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, aiding in the assignment of spin systems within each amino acid residue.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, which is particularly useful for identifying amino acid side chains.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, facilitating the assignment of carbon resonances.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons separated by two or three bonds, which is crucial for sequencing the peptide by observing correlations across the peptide bonds.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing distance restraints for 3D structure calculation.

-

-

Data Processing and Analysis:

-

Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the resonances sequentially using the combination of COSY, TOCSY, HSQC, and HMBC spectra.

-

Analyze NOESY/ROESY spectra to derive inter-proton distance restraints.

-

Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate the 3D structure of the peptide based on the experimental restraints.

-

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and determine the amino acid sequence of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve the peptide in a solvent compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

-

The typical concentration is in the low micromolar to nanomolar range.

-

-

Instrumentation:

-

A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.

-

-

Data Acquisition:

-

Full Scan MS (MS1): Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide (e.g., [M+H]⁺).

-

Tandem MS (MS/MS):

-

Select the precursor ion (e.g., [M+H]⁺) in the first mass analyzer.

-

Fragment the precursor ion in a collision cell using a collision gas (e.g., argon or nitrogen). This is known as collision-induced dissociation (CID).

-

Analyze the resulting fragment ions in the second mass analyzer.

-

-

-

Data Analysis:

-

Analyze the MS/MS spectrum to identify the b- and y-ion series.

-

The mass difference between consecutive b- or y-ions corresponds to the mass of an amino acid residue, allowing for the determination of the peptide sequence.

-

Compare the experimental fragmentation pattern with theoretical fragmentation patterns to confirm the sequence.

-

Infrared (IR) and Raman Spectroscopy

Objective: To characterize the vibrational modes of this compound, providing information on its functional groups and secondary structure.

Methodology:

-

Sample Preparation:

-

IR (ATR-FTIR): A small amount of the solid peptide is placed directly on the ATR crystal. Alternatively, a concentrated solution can be dried on the crystal.

-

Raman (FT-Raman): The solid sample is placed in a sample holder (e.g., a capillary tube or a well in an aluminum block). Aqueous solutions can also be analyzed.

-

-

Instrumentation:

-

IR: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Raman: A Fourier Transform Raman (FT-Raman) spectrometer with a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.

-

-

Data Acquisition:

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹ for IR and 3500-100 cm⁻¹ for Raman).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and assign the characteristic vibrational bands, particularly the amide bands (Amide I, II, and III), which are sensitive to the peptide backbone conformation.

-

Analyze the positions and shapes of these bands to infer information about the secondary structure (e.g., β-sheet, random coil).

-

Visualization of Workflows and Pathways

Experimental Workflow for Spectroscopic Characterization

Caption: Experimental workflow for the spectroscopic characterization of this compound.

mTOR Signaling Pathway and Peptide Input

Caption: Role of amino acids in activating the mTOR signaling pathway for muscle protein synthesis.

Conclusion

This technical guide provides a foundational spectroscopic and biological context for the tripeptide this compound. The predicted spectroscopic data serves as a valuable reference for experimental validation. The detailed protocols offer a starting point for researchers to design and execute experiments for the comprehensive characterization of this and similar peptides. The visualization of the experimental workflow and the mTOR signaling pathway provides a clear overview of the scientific process and a potential biological role for Gly-Ala-Val. This information is crucial for its potential application in drug development and as a bioactive component in nutritional products. Further experimental studies are warranted to validate these predicted data and to fully elucidate the biological functions of this compound.

The Biological Functions of the Gly-Ala-Val Tripeptide Sequence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gly-Ala-Val (GAV) tripeptide is a sequence of three amino acids: glycine (B1666218), alanine, and valine. While its constituent amino acids are fundamental to numerous physiological processes, the specific biological functions of the GAV tripeptide as a distinct molecular entity are not extensively documented in publicly available research. This technical guide synthesizes the current understanding of GAV, drawing from data on its constituent amino acids, related peptide sequences, and general principles of tripeptide biochemistry. The document covers its potential nutritional roles, inferred biological activities, and provides detailed experimental protocols for its synthesis, purification, and functional analysis. Particular attention is given to the potential, though currently unconfirmed, role of GAV in cellular migration, a hypothesis extrapolated from studies on structurally related peptides.

Introduction to Gly-Ala-Val (GAV)

The Gly-Ala-Val tripeptide is a simple peptide composed of glycine, alanine, and L-valine. It is recognized for its use in nutritional supplements, where it is purported to support protein synthesis, aid in muscle recovery, and promote general vitality.[1] The rationale for these benefits is largely derived from the established roles of its individual amino acid components. As a tripeptide, GAV may be more readily absorbed and utilized by the body compared to individual amino acids or larger protein complexes.[1]

Table 1: Physicochemical Properties of Gly-Ala-Val

| Property | Value | Source |

| Molecular Formula | C10H19N3O4 | PubChem |

| Molecular Weight | 245.28 g/mol | PubChem |

| Synonyms | Glycyl-alanyl-valine, Gly-Ala-Val | PubChem |

Inferred Biological Functions and Potential Mechanisms of Action

Direct evidence for the specific biological functions of the Gly-Ala-Val tripeptide is limited. However, based on the roles of its constituent amino acids and the activities of similar peptide sequences, several potential functions can be inferred.

Role of Constituent Amino Acids

-

Glycine (Gly): The simplest amino acid, glycine is a precursor for proteins, purines, and porphyrins. It also acts as a neurotransmitter in the central nervous system.

-

Alanine (Ala): Alanine plays a key role in the glucose-alanine cycle, which allows for the transport of amino groups to the liver for urea (B33335) synthesis while recycling carbon skeletons for gluconeogenesis.

-

Valine (Val): As a branched-chain amino acid (BCAA), valine is essential for muscle growth and repair, and it is also involved in energy production.[1]

The combination of these amino acids in a tripeptide form could potentially offer a synergistic effect, providing building blocks for protein synthesis and energy metabolism in a readily bioavailable form.

Potential Role in Cellular Migration: An Extrapolation from Elastin-Derived Peptides

While no direct evidence links Gly-Ala-Val to cellular migration, a well-studied hexapeptide with a similar sequence, Val-Gly-Val-Ala-Pro-Gly (VGVAPG), has demonstrated chemotactic activity for fibroblasts and monocytes. This peptide is a repeating sequence found in elastin. Studies have shown that VGVAPG can attract these cells at concentrations as low as 10⁻⁸ M, suggesting a role in wound healing and tissue repair.

It is plausible, though unproven, that shorter fragments of elastin, such as sequences containing Gly-Ala-Val, could retain some of this chemotactic activity. This hypothesis warrants further investigation through in vitro chemotaxis assays.

Signaling Pathways

Due to the lack of specific research on Gly-Ala-Val, the signaling pathways it may modulate are unknown. However, we can visualize a general pathway for peptide uptake and a hypothetical pathway for chemotaxis based on related peptides.

General Cellular Uptake and Potential Intracellular Fate of Tripeptides

Small peptides like GAV can be taken up by cells through various mechanisms, including peptide transporters. Once inside the cell, they can be hydrolyzed into their constituent amino acids for use in metabolic pathways or protein synthesis, or they may exert direct biological effects.

References

Crystal Structure Analysis of Glycyl-alanyl-valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the tripeptide Glycyl-alanyl-valine (GAV). The document outlines the key crystallographic data, details the experimental methodologies for structure determination, and presents a plausible signaling pathway for this class of oligopeptides. This guide is intended to serve as a comprehensive resource for researchers in structural biology, medicinal chemistry, and drug development.

Crystallographic Data Summary

The crystal structure of Glycyl-L-Ala-L-Val (GAV) has been determined by X-ray diffraction. The key quantitative data from the structure determination are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₀H₁₉N₃O₄·3H₂O |

| Formula Weight | 299.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | 8.052(2) Å |

| b | 6.032(2) Å |

| c | 15.779(7) Å |

| α | 90° |

| β | 98.520(1)° |

| γ | 90° |

| Volume | 757.8(4) ų |

| Z | 2 |

| Calculated Density (Dx) | 1.312 g/cm³ |

| Data Collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Reflections Collected | 1589 |

| Independent Reflections | 1489 |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| R-factor (R) | 0.05 |

| Number of Parameters | 181 |

Data sourced from the crystal structure of Gly-L-Ala-L-Val.[1]

Table 2: Torsion Angles of the this compound Backbone

| Angle | Value (°) |

| ψ₁ (Gly) | -150.7 |

| φ₂ (Ala) | -68.7 |

| ψ₂ (Ala) | -38.1 |

| ω₁ (Gly-Ala) | -171.3(6) |

| φ₃ (Val) | -74.8 |

| ψ₃ (Val) | -44.9 |

| ω₂ (Ala-Val) | -172.0(6) |

Torsion angles define the conformation of the peptide backbone.[1]

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from crystallization to data analysis. The following sections provide detailed methodologies for these critical processes.

Crystallization of this compound

The hanging drop vapor diffusion method is a common and effective technique for the crystallization of small peptides like this compound.

Materials:

-

Purified this compound peptide (>98% purity)

-

Crystallization screening kit (e.g., Hampton Research Crystal Screen™)

-

24-well crystallization plates

-

Siliconized glass cover slips

-

Micropipettes and tips

-

Stereomicroscope

Protocol:

-

Peptide Solution Preparation: Prepare a stock solution of this compound in ultrapure water at a concentration of 10-20 mg/mL.

-

Plate Setup: Dispense 500 µL of various crystallization screen solutions into the reservoirs of a 24-well crystallization plate.

-

Hanging Drop Preparation:

-

Pipette 1 µL of the this compound stock solution onto the center of a siliconized cover slip.

-

Pipette 1 µL of the reservoir solution from one of the wells and mix it with the peptide drop on the cover slip.

-

-

Sealing and Incubation:

-

Invert the cover slip and place it over the corresponding reservoir, ensuring an airtight seal is formed by the grease on the rim of the well.

-

Incubate the plate at a constant temperature, typically 4°C or 18°C.

-

-

Crystal Monitoring: Regularly inspect the drops under a stereomicroscope for crystal growth over a period of days to weeks.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, X-ray diffraction data are collected to determine the arrangement of atoms within the crystal.

Protocol:

-

Crystal Mounting:

-

Carefully select a single, well-formed crystal from the crystallization drop using a cryo-loop.

-

Flash-cool the crystal in liquid nitrogen to prevent radiation damage during data collection.

-

-

Diffractometer Setup:

-

Mount the frozen crystal on the goniometer head of a single-crystal X-ray diffractometer.

-

Align the crystal in the X-ray beam.

-

-

Data Collection:

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. A complete dataset typically requires a rotation of at least 180°.

-

The diffraction intensities and their positions are recorded by a detector.

-

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.

Protocol:

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and determine the unit cell parameters.

-

Structure Solution: The initial phases of the structure factors are determined using direct methods, for which programs like SHELXS are commonly employed.[1] This provides an initial electron density map.

-

Model Building: An initial atomic model of the this compound molecule is built into the electron density map.

-

Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using software such as SHELXL.[2] This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and a plausible signaling pathway for tripeptides.

References

Conformational Analysis of Glycyl-alanyl-valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-alanyl-valine (Gly-Ala-Val) serves as a fundamental model system for understanding the principles of peptide and protein folding. Its simple sequence belies a complex conformational landscape dictated by the interplay of steric constraints, intramolecular interactions, and solvent effects. A thorough conformational analysis of Gly-Ala-Val is crucial for applications ranging from fundamental biophysical studies to the rational design of peptide-based therapeutics and biomaterials. This technical guide provides an in-depth overview of the experimental and computational methodologies employed to elucidate the conformational preferences of Gly-Ala-Val.

I. Experimental Approaches to Conformational Analysis

The conformational ensemble of Gly-Ala-Val in solution is typically characterized by a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. For a tripeptide like Gly-Ala-Val, 1D and 2D NMR experiments can provide crucial information about its conformational preferences.

While specific experimental values for Gly-Ala-Val can vary with solvent conditions, pH, and temperature, the following table summarizes the expected ¹H and ¹³C chemical shifts for each residue within a peptide chain. These values are foundational for the interpretation of NMR spectra.

| Amino Acid | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |

| Glycine (Gly) | Hα: ~3.96 | Cα: ~43.5 |

| HN: ~8.15 | C': ~173.5 | |

| Alanine (Ala) | Hα: ~4.35 | Cα: ~50.5 |

| Hβ: ~1.47 | Cβ: ~17.5 | |

| HN: ~8.24 | C': ~175.5 | |

| Valine (Val) | Hα: ~4.20 | Cα: ~59.0 |

| Hβ: ~2.27 | Cβ: ~31.0 | |

| Hγ: ~1.00, ~0.95 | Cγ: ~19.0, ~18.0 | |

| HN: ~8.20 | C': ~175.0 |

Note: HN refers to the amide proton. C' refers to the carbonyl carbon. Chemical shifts are referenced to DSS or a similar internal standard and can be influenced by neighboring residues.

Nuclear Overhauser Effect (NOE) data from 2D NOESY experiments are critical for determining through-space proximities between protons, which in turn define the peptide's fold. For a small, flexible peptide like Gly-Ala-Val, observed NOEs are often transient and may indicate an ensemble of conformations.

-

Sample Preparation:

-

Dissolve lyophilized Gly-Ala-Val peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffered solution) to a final concentration of 1-5 mM.

-

Add a small amount of a chemical shift reference standard (e.g., DSS).

-

Adjust the pH to the desired value (typically between 4 and 7).

-

Filter the sample into a high-quality NMR tube.

-

-

Data Acquisition:

-

Acquire a series of 1D ¹H spectra to confirm sample integrity and optimize acquisition parameters.

-

Perform 2D NMR experiments on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:

-

TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

-

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton and carbon resonances using the TOCSY and HSQC spectra.

-

Integrate the cross-peaks in the NOESY spectrum to derive inter-proton distance restraints.

-

Use the experimental restraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures representing the conformational space of Gly-Ala-Val.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, a CD spectrum provides a qualitative and quantitative estimation of the percentage of α-helix, β-sheet, and random coil conformations. For a short, unconstrained peptide like Gly-Ala-Val, the CD spectrum is expected to be dominated by features characteristic of a random coil or polyproline II (PPII) type structure.

-

Sample Preparation:

-

Prepare a stock solution of Gly-Ala-Val in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). The buffer should have low absorbance in the far-UV region.

-

Determine the precise concentration of the peptide stock solution, for example, by amino acid analysis.

-

Prepare a series of dilutions to the desired final concentrations (typically in the range of 50-200 µM).

-

-

Data Acquisition:

-

Use a calibrated CD spectropolarimeter.

-

Purge the instrument with nitrogen gas before and during the experiment.

-

Record a baseline spectrum of the buffer using the same cuvette (typically 0.1 cm path length).

-

Acquire the CD spectrum of the peptide solution in the far-UV range (e.g., 190-260 nm) at a controlled temperature.

-

Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Analyze the resulting spectrum for characteristic features. A strong negative band around 198 nm is indicative of a random coil conformation.

-

Deconvolution algorithms can be used to estimate the percentages of different secondary structural elements.

-

Glycyl-Alanyl-Valine (GAV): A Tripeptide Model for Elucidating Fundamental Principles of Protein Folding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-L-Alanyl-L-Valine (GAV) serves as a minimalist yet insightful model system for investigating the fundamental principles of protein folding. Its simple, defined sequence allows for the detailed exploration of the intrinsic conformational preferences dictated by individual amino acid residues and their local interactions, which form the basis of secondary structure formation in larger proteins. This technical guide provides a comprehensive overview of the structural properties of GAV, outlines key experimental and computational methodologies for its study, and presents a framework for its application in understanding the initial events of protein folding. While solution-state data for GAV is not extensively available in current literature, this paper synthesizes existing crystallographic data with established protocols and findings from analogous short peptides to present a complete methodological guide.

Introduction: The Significance of Model Peptides in Folding Studies

Understanding the protein folding problem—the process by which a polypeptide chain acquires its unique three-dimensional structure—remains a paramount challenge in biochemistry and molecular biology. Short peptides offer a simplified platform to dissect the complex interplay of forces that govern this process. Glycyl-Alanyl-Valine (GAV), composed of a flexible glycine, a helix-favoring alanine, and a beta-sheet-promoting valine, represents a canonical sequence to study the competition between different conformational tendencies. By examining the structural ensemble of GAV, researchers can gain insights into the early stages of folding, such as the formation of local secondary structures, and the influence of solvent on these conformations.

Structural Characterization of this compound

The most definitive structural information for GAV comes from X-ray crystallography, which provides a high-resolution snapshot of the peptide's conformation in the solid state.

Crystallographic Data

In a key study, the crystal structure of GAV was determined, revealing a near alpha-helical backbone conformation. This structure is stabilized by a network of hydrogen bonds involving water molecules. The precise torsion angles, which define the backbone and side-chain geometry, have been elucidated and are summarized in the table below.

Table 1: Crystallographic Torsion Angles for Glycyl-L-Alanyl-L-Valine (GAV)

| Torsion Angle | Value (degrees) |

| ψ₁ (Gly) | -150.7 |

| φ₂ (Ala) | -68.7 |

| ψ₂ (Ala) | -38.1 |

| φ₃ (Val) | -74.8 |

| ψ₃ (Val) | -44.9 |

| ω₁ (Gly-Ala) | -171.3 |

| ω₂ (Ala-Val) | -172.0 |

| χ₁ (Val) | -61.7 |

| χ₂ (Val) | 175.7 |

Data sourced from a 1995 crystallographic study.[1]

These values indicate that in the crystalline form, the peptide adopts a conformation consistent with the initiation of a right-handed helix. The peptide units show slight deviations from planarity, which is a common feature in peptide structures.[1]

Experimental Protocols for Studying GAV in Solution

While the crystal structure provides a static image, the behavior of GAV in an aqueous solution is more relevant to its biological folding dynamics. The following sections detail the standard experimental protocols that can be employed to characterize the conformational ensemble of GAV in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state structure and dynamics of peptides.

-

Sample Preparation:

-

Synthesize and purify the GAV tripeptide using standard solid-phase peptide synthesis and HPLC.

-

Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) prepared in 90% H₂O/10% D₂O or 100% D₂O. The choice of solvent depends on the specific NMR experiments to be performed.

-

The peptide concentration should typically be in the range of 1-5 mM.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H Spectrum: Provides an initial overview of the sample's purity and conformational averaging.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of the individual amino acid residues (Gly, Ala, Val).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons that are less than 5 Å apart, which is crucial for determining the peptide's three-dimensional structure.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If using ¹⁵N-labeled samples, this experiment provides a fingerprint of the peptide, with one peak for each backbone amide and the N-terminal amine.

-

Measurement of Coupling Constants: Extract ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra. These values can be used in the Karplus equation to estimate the backbone dihedral angle φ.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton and, if applicable, ¹⁵N and ¹³C resonances.

-

Integrate NOESY cross-peaks to derive distance restraints.

-

Use the measured coupling constants to derive dihedral angle restraints.

-

Employ molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints. The resulting ensemble of structures represents the conformational space sampled by GAV in solution.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides and proteins.

-

Sample Preparation:

-

Dissolve the purified GAV peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should be free of absorbing species in the far-UV region.

-

Prepare a series of peptide concentrations (e.g., 10-100 µM) to ensure that the measurements are not affected by aggregation.

-

-

CD Data Acquisition:

-

Record CD spectra in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Acquire spectra at a controlled temperature (e.g., 25°C).

-

Perform thermal melts by monitoring the CD signal at a specific wavelength (e.g., 222 nm) as a function of temperature to assess the stability of any folded structures.

-

-

Data Analysis:

-

Average multiple scans to improve the signal-to-noise ratio.

-

Subtract the spectrum of the buffer blank.

-

Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

-

Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. For a short peptide like GAV, a distinct helical or beta-sheet signature may not be present, but the spectrum can reveal a preference for certain conformations, such as polyproline II (PPII) or random coil.

-

Computational Modeling of GAV Folding

Molecular dynamics (MD) simulations provide a computational microscope to visualize the folding process of GAV at an atomic level of detail.

-

System Setup:

-

Generate the initial structure of the GAV tripeptide in an extended conformation using molecular modeling software (e.g., PyMOL, VMD).

-

Place the peptide in the center of a periodic box of water molecules (e.g., TIP3P or SPC/E water model). The box size should be sufficient to ensure that the peptide does not interact with its periodic images.

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).

-

Perform an initial energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume conditions (NVT ensemble).

-

Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure conditions (NPT ensemble).

-

Run a production MD simulation for a sufficient length of time (typically microseconds for a small peptide) to ensure adequate sampling of the conformational space.

-

-

Analysis of Simulation Trajectories:

-

Analyze the trajectory to identify the major conformational states populated by GAV.

-

Calculate the Ramachandran plot for each residue to visualize the accessible backbone dihedral angles.

-

Perform clustering analysis to group similar conformations and estimate their populations.

-

Calculate thermodynamic properties, such as the free energy landscape, to identify the most stable conformations and the energy barriers between them.

-

Analyze the kinetics of conformational transitions to understand the folding and unfolding pathways.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental and computational workflows for studying GAV and a conceptual model of its folding landscape.

Conclusion and Future Directions

This compound, as a model tripeptide, offers a tractable system for probing the fundamental principles of protein folding. The existing crystallographic data provides a solid structural foundation, indicating a propensity for helical conformations in the solid state. To build upon this, further experimental studies using NMR and CD spectroscopy in aqueous solution are imperative to delineate the conformational ensemble under physiological conditions. Complementary molecular dynamics simulations will be instrumental in mapping the folding landscape, identifying transient intermediates, and quantifying the thermodynamics and kinetics of conformational transitions. Such a combined experimental and computational approach will undoubtedly yield valuable insights into the initial steps of protein folding, with implications for understanding protein structure, function, and misfolding in disease, as well as for the rational design of novel therapeutics.

References

A Technical Guide to the Synthetic Tripeptide: Glycyl-alanyl-valine

Executive Summary: This document provides a comprehensive technical overview of the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val). While the initial exploration sought to detail its discovery in natural sources, extensive investigation reveals that Gly-Ala-Val is predominantly recognized as a synthetic peptide, a product of rational design and chemical synthesis rather than natural isolation.[1][2] This guide synthesizes the available physicochemical data, outlines detailed protocols for its synthesis and characterization, and explores its potential, albeit not yet clinically validated, biological significance. The information is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of short-chain peptides. All quantitative data is presented in structured tables, and key experimental workflows and hypothetical signaling pathways are visualized using diagrams.

Introduction: The Synthetic Nature of this compound

This compound is an oligopeptide comprised of the amino acids glycine (B1666218), alanine (B10760859), and valine, linked sequentially by peptide bonds.[3][4] Unlike many bioactive peptides that are isolated from plant, animal, or microbial sources, Gly-Ala-Val is primarily documented as a synthetic construct.[1] Its constituent amino acids, however, are fundamental to biological systems. Glycine is the simplest amino acid, alanine is a non-essential amino acid central to metabolism, and valine is an essential branched-chain amino acid (BCAA) crucial for muscle protein synthesis and repair.[1] The synthesis of this tripeptide allows for the precise combination of these amino acids into a form that may offer unique properties, such as enhanced absorption and specific biological activities, compared to the individual amino acids.[1] Tripeptides are of increasing interest in nutritional and pharmaceutical science for their potential to act as signaling molecules and for their efficient uptake through intestinal transporters.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are available across several chemical databases. These properties are essential for its handling, formulation, and analysis. A summary of these properties is provided in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉N₃O₄ | [3][5] |

| Molecular Weight | 245.28 g/mol | [5] |

| Monoisotopic Mass | 245.13755610 Da | [3][5] |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylbutanoic acid | [5] |

| Canonical SMILES | C--INVALID-LINK--C)C(=O)O">C@@HNC(=O)CN | [5] |

| InChI Key | JRDYDYXZKFNNRQ-XPUUQOCRSA-N | [5] |

| CAS Number | 121428-48-6 | [3][5] |

| Topological Polar Surface Area | 122 Ų | [3][5] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 6 | [3] |

| Computed XLogP3 | -3.7 | [5] |

Table 1: Physicochemical Properties of this compound.

Synthesis and Characterization

As a synthetic peptide, this compound can be reliably produced using established methods of peptide chemistry. Solid-phase peptide synthesis (SPPS) is the most common and efficient method for creating peptides of this length.

This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid support resin.[6][7]

1. Resin Preparation:

-

Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[8]

2. First Amino Acid Coupling (Valine):

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[9]

-

Activation and Coupling: In a separate vial, activate Fmoc-L-Valine-OH (3 equivalents) with a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equiv.) and HOBt (Hydroxybenzotriazole) (3 equiv.) in the presence of a base such as DIEA (N,N-Diisopropylethylamine) (6 equiv.) in DMF.

-

Add the activated amino acid solution to the washed resin. Agitate the reaction vessel for 2 hours at room temperature to ensure complete coupling.

-

Wash the resin with DMF, Dichloromethane (DCM), and then DMF to remove excess reagents.

3. Second Amino Acid Coupling (Alanine):

-

Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF to remove the Fmoc group from the newly attached valine. Wash thoroughly.

-

Activation and Coupling: Activate Fmoc-L-Alanine-OH and couple it to the resin-bound valine using the same activation reagents and procedure as in step 2. Wash the resin.

4. Third Amino Acid Coupling (Glycine):

-

Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from alanine. Wash thoroughly.

-

Activation and Coupling: Activate Fmoc-Glycine-OH and couple it to the resin-bound dipeptide using the same procedure. Wash the resin.

5. Final Deprotection:

-

Remove the N-terminal Fmoc group from glycine using 20% piperidine in DMF. Wash the resin extensively with DMF, followed by DCM, and dry under vacuum.

6. Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail, typically consisting of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.[10]

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.[8]

-

Dry the crude peptide pellet under vacuum.

Caption: Workflow for the solid-phase synthesis of Gly-Ala-Val.

1. Purification by HPLC:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile (B52724) or acetic acid).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Elute the peptide using a gradient of water and acetonitrile, both containing 0.1% TFA. For example, a linear gradient from 5% to 50% acetonitrile over 30 minutes.

-

Monitor the elution profile at 214 nm and 280 nm. Collect the fractions corresponding to the major peak.

-

Combine the pure fractions and lyophilize to obtain the purified Gly-Ala-Val as a white powder.[8]

2. Characterization by Mass Spectrometry:

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

The expected monoisotopic mass for [M+H]⁺ is approximately 246.1448 Da.

-

Perform tandem mass spectrometry (MS/MS) to confirm the amino acid sequence. The fragmentation pattern should correspond to the b- and y-ions of the Gly-Ala-Val sequence.[11]

Caption: Workflow for the purification and analysis of synthetic peptides.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Would show characteristic peaks for the protons in each amino acid residue. This includes the α-protons, β-protons of alanine and valine, the γ-protons of valine, and the α-protons of glycine, as well as the amide protons in the peptide backbone.

-

¹³C NMR: Would provide signals for each unique carbon atom in the tripeptide, including the carbonyl carbons of the peptide bonds and the C-terminus, and the α, β, and γ carbons of the amino acid side chains.[12][13]

-

-

Mass Spectrometry (MS):

-

As mentioned, ESI-MS or MALDI-MS would confirm the molecular weight.

-

Tandem MS/MS fragmentation would yield a predictable pattern of b- and y-ions, confirming the sequence. For Gly-Ala-Val, key fragments would include the b₂-ion (Gly-Ala) and the y₁-ion (Val).

-

Biological Activity and Potential Applications

Direct clinical or in-vitro studies quantifying the biological activity of this compound are limited.[2] However, based on its structure and the properties of similar peptides, several potential activities can be postulated. Tripeptides are known to be more efficiently absorbed through the intestinal peptide transporter 1 (PepT1) than free amino acids.[1] This suggests Gly-Ala-Val could be a vehicle for efficient delivery of its constituent amino acids.

Potential applications, though speculative, include:

-

Nutritional Supplements: For sports nutrition or clinical settings to support muscle protein synthesis and recovery.[1]

-

Drug Delivery: As a component of a larger molecule to enhance its absorption.

| Potential Biological Assay | Endpoint Measured | Hypothetical Result (for illustrative purposes) |

| Intestinal Cell Uptake (e.g., Caco-2 cells) | Rate of transport across cell monolayer | Increased uptake compared to free amino acids |

| In-vitro Muscle Cell Culture (e.g., C2C12 myotubes) | Rate of protein synthesis (e.g., via SUnSET assay) | Dose-dependent increase in protein synthesis |

| Antioxidant Activity (e.g., DPPH assay) | Radical scavenging capacity | Moderate antioxidant activity |

Table 2: Potential biological assays and hypothetical outcomes for this compound.

Potential Signaling Pathways

Small peptides can act as signaling molecules by interacting with cell surface receptors, often G-protein coupled receptors (GPCRs) or receptor kinases, to initiate intracellular signaling cascades.[14][15] The uptake of peptides into cells can occur through endocytosis or by direct translocation across the cell membrane.[16][17][18]

Given the lack of specific research on Gly-Ala-Val, a hypothetical signaling pathway can be proposed based on general mechanisms of peptide signaling.

Caption: A hypothetical signaling pathway for Gly-Ala-Val.

In this model, Gly-Ala-Val could either bind to a specific cell surface receptor to trigger a downstream signaling cascade or be transported into the cell via a peptide transporter.[16][19] Once inside, it could be hydrolyzed into its constituent amino acids to be used in metabolic processes like protein synthesis, or it could potentially interact with intracellular targets.

Conclusion

This compound is a synthetic tripeptide with well-defined physicochemical properties. While its discovery in natural sources is not documented, its chemical synthesis is straightforward using standard solid-phase peptide synthesis protocols. The biological activity of Gly-Ala-Val has not been extensively studied, but its composition suggests potential applications in nutrition and as a tool for studying peptide transport. Future research should focus on in-vitro and in-vivo studies to quantify its biological effects and explore its potential as a bioactive molecule. This guide provides the foundational technical information necessary for researchers to synthesize, purify, and begin to investigate the properties of this simple yet potentially valuable tripeptide.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 121428-48-6 [chemicalbook.com]

- 5. This compound | C10H19N3O4 | CID 129439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. peptide.com [peptide.com]

- 11. verifiedpeptides.com [verifiedpeptides.com]

- 12. GLYCYL-L-ALANINE(3695-73-6) 13C NMR spectrum [chemicalbook.com]

- 13. GLYCYL-DL-VALINE(2325-17-9) 13C NMR [m.chemicalbook.com]

- 14. Small Signaling Peptides in Arabidopsis Development: How Cells Communicate Over a Short Distance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploiting peptide chirality and transport to dissect the complex mechanism of action of host peptides on bacteria | PLOS Genetics [journals.plos.org]

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Glycyl-alanyl-valine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of amino acids into a peptide chain on an insoluble resin support. The most prevalent method, the Fmoc/tBu strategy, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the incoming amino acid. This approach allows for mild deprotection conditions, preserving the integrity of the growing peptide chain.[1][2]

This document provides a detailed protocol for the manual solid-phase synthesis of the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val). The synthesis begins from the C-terminus (Valine) and proceeds by sequentially adding Alanine and then Glycine. The process involves cycles of Fmoc deprotection and amino acid coupling, followed by a final cleavage step to release the desired peptide from the resin support.[3]

Principle of the Method

The synthesis will be performed on a pre-loaded Fmoc-Val-Wang resin. The Wang resin is a popular choice that yields a peptide with a free carboxylic acid at the C-terminus upon cleavage with Trifluoroacetic acid (TFA).[4][5] Each synthesis cycle consists of two key steps:

-

Fmoc Deprotection: The N-terminal Fmoc group is removed using a solution of piperidine (B6355638) in N,N-Dimethylformamide (DMF).[1][6]

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is used as an efficient coupling reagent for this purpose.[7][8][9]

Excess reagents and by-products at each stage are removed by simple filtration and washing of the resin, which is a major advantage of SPPS.[10] Finally, the completed peptide is cleaved from the resin and its side-chain protecting groups (if any) are removed simultaneously using a strong acid cocktail.

Materials and Reagents

Table 1: Reagents and Consumables

| Reagent | Grade | Supplier Example |

|---|---|---|

| Fmoc-Val-Wang Resin (Low Loading) | Synthesis Grade | CEM Corporation, Sigma-Aldrich |

| Fmoc-Ala-OH | Synthesis Grade | Sigma-Aldrich, Bachem |

| Fmoc-Gly-OH | Synthesis Grade | Sigma-Aldrich, Bachem |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Thermo Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | Thermo Fisher Scientific |

| Piperidine | Reagent Grade | Sigma-Aldrich |

| HBTU | Synthesis Grade | BenchChem, Aapptec |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Thermo Fisher Scientific |

| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Thermo Fisher Scientific |

Table 2: Equipment

| Equipment | Description |

|---|---|

| Solid Phase Peptide Synthesis Vessel | Glass vessel with a sintered glass frit |

| Mechanical Shaker/Vortexer | For agitation of the reaction vessel |

| Vacuum Filtration Apparatus | For washing the resin |

| Lyophilizer (Freeze-Dryer) | For drying the final peptide product |

| HPLC System | For purification and analysis of the peptide |

| Mass Spectrometer | For molecular weight confirmation |

| Standard Laboratory Glassware | Vials, beakers, graduated cylinders |

Quantitative Synthesis Parameters

The following protocol is based on a 0.1 mmol synthesis scale.

Table 3: Synthesis Parameters

| Parameter | Value/Ratio | Details |

|---|---|---|

| Starting Resin | Fmoc-Val-Wang Resin | Polystyrene-based resin for C-terminal acid peptides.[4][5] |

| Resin Loading | 0.25 - 0.40 mmol/g | Low loading is ideal for preventing steric hindrance.[11][12] |

| Scale of Synthesis | 0.1 mmol | Based on resin loading capacity. |

| Fmoc-Amino Acid Excess | 4 equivalents | Relative to resin loading. |

| Coupling Reagent (HBTU) Excess | 3.9 equivalents | Relative to resin loading. |

| Base (DIPEA) Excess | 8 equivalents | Relative to resin loading. |

| Fmoc Deprotection Solution | 20% (v/v) Piperidine in DMF | Standard reagent for Fmoc removal.[13] |

| Cleavage Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | A common cocktail for peptides without sensitive residues.[7] |

Experimental Protocol

-

Weigh the appropriate amount of Fmoc-Val-Wang resin for a 0.1 mmol synthesis and place it into the reaction vessel.

-

Add DMF (approx. 10 mL per gram of resin) to the vessel.[7]

-

Agitate the resin slurry at room temperature for 30-60 minutes to allow for proper swelling.[7]

-

Drain the DMF from the reaction vessel using vacuum filtration.

2a. Fmoc Deprotection

-

Add 20% piperidine in DMF (approx. 10 mL per gram of resin) to the swollen resin.

-

Agitate the mixture at room temperature for 3 minutes.[2]

-

Drain the solution.

-

Repeat steps 1-3 one more time. A total deprotection time of 20-30 minutes can also be used.[7]

-

Wash the resin thoroughly by adding and draining the following solvents (approx. 10 mL per gram each time):

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)[2]

-

2b. Coupling of Fmoc-Ala-OH

-

In a separate vial, prepare the activation solution:

-

Dissolve Fmoc-Ala-OH (4 eq, 0.4 mmol) and HBTU (3.9 eq, 0.39 mmol) in DMF (approx. 5 mL).

-

Add DIPEA (8 eq, 0.8 mmol) to the solution and mix for 1 minute.[2]

-

-

Add the activation solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[2]

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times) to remove excess reagents.

3a. Fmoc Deprotection

-

Repeat the deprotection procedure described in Step 2a .

3b. Coupling of Fmoc-Gly-OH

-

In a separate vial, prepare the activation solution for Glycine:

-

Dissolve Fmoc-Gly-OH (4 eq, 0.4 mmol) and HBTU (3.9 eq, 0.39 mmol) in DMF (approx. 5 mL).

-

Add DIPEA (8 eq, 0.8 mmol) to the solution and mix for 1 minute.

-

-

Add the activation solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times) and then DCM (3 times).

-

Perform the final N-terminal deprotection by repeating the procedure in Step 2a .

-

After the final washes, dry the peptide-resin under vacuum for at least 1 hour.

CAUTION: This step must be performed in a well-ventilated fume hood as TFA is highly corrosive.[14]

-

Prepare the cleavage cocktail fresh: 95% TFA, 2.5% H₂O, 2.5% TIS.

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of starting resin).[7]

-

Agitate the mixture at room temperature for 2-3 hours.[7]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.[7]

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[15]

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[7][15] A white precipitate should form.

-

Place the ether mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the mixture to pellet the peptide and carefully decant the ether.[7]

-

Wash the peptide pellet with cold diethyl ether two more times, centrifuging each time.

-

Dry the crude peptide pellet under vacuum to remove residual ether. The final product is typically a white powder.

-

Analyze the crude peptide for purity and identity using reverse-phase HPLC and mass spectrometry (Expected [M+H]⁺ for Gly-Ala-Val ≈ 246.1 g/mol ).

-

If necessary, purify the peptide using preparative HPLC.

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.[2]

Visualized Workflows

Caption: Workflow for the solid-phase synthesis of Gly-Ala-Val.

Caption: The two core chemical steps in a single SPPS cycle.

References

- 1. genscript.com [genscript.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 5. Fmoc-Val Wang Resin LL [rapp-polymere.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Fmoc-Val Wang Resin (LL) [cem.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. peptide.com [peptide.com]

Application Note: A Detailed Protocol for the Solution-Phase Synthesis of Glycyl-Alanyl-Valine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide synthesis is a cornerstone of biochemical research and pharmaceutical development. Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers significant advantages for large-scale production and for synthesizing complex or modified peptides where purification of intermediates is critical. This application note provides a detailed protocol for the synthesis of the tripeptide Glycyl-alanyl-valine (Gly-Ala-Val) using a stepwise solution-phase approach. The strategy employs the use of tert-Butoxycarbonyl (Boc) for N-terminal protection and a methyl ester for C-terminal protection, with Dicyclohexylcarbodiimide (DCC) as the coupling agent. This method involves the sequential coupling of protected amino acids, with intermediate deprotection and purification steps to ensure high purity of the final product.

Materials and Reagents

All reagents and solvents should be of analytical grade or higher. Amino acids are of L-configuration.

| Compound | Formula | Molecular Weight ( g/mol ) | Supplier | Notes |

| Glycine (Gly) | C₂H₅NO₂ | 75.07 | Sigma-Aldrich | |

| Alanine (Ala) | C₃H₇NO₂ | 89.09 | Sigma-Aldrich | |

| Valine (Val) | C₅H₁₁NO₂ | 117.15 | Sigma-Aldrich | |

| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | C₁₀H₁₈O₅ | 218.25 | Sigma-Aldrich | N-terminal protecting group |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Sigma-Aldrich | For C-terminal esterification |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Sigma-Aldrich | Coupling reagent[1] |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Sigma-Aldrich | Racemization suppressant |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Sigma-Aldrich | Boc deprotection reagent[2] |

| Triethylamine (B128534) (TEA) | C₆H₁₅N | 101.19 | Sigma-Aldrich | Base |

| Methanol (B129727) (MeOH) | CH₄O | 32.04 | Fisher Scientific | Solvent / Reagent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Solvent |

| Ethyl Acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | Solvent for extraction |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Sigma-Aldrich | For aqueous work-up |

| Citric Acid | C₆H₈O₇ | 192.12 | Sigma-Aldrich | For aqueous work-up |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Sigma-Aldrich | For saponification |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Sigma-Aldrich | Drying agent |

Experimental Workflow Diagram

The overall synthetic strategy involves a stepwise elongation of the peptide chain, starting from the C-terminal amino acid (Valine).

Caption: Workflow for the solution-phase synthesis of this compound.

Detailed Experimental Protocols

Step 1: C-Terminal Protection of Valine (H-Val-OMe)

-

Procedure: Suspend L-Valine (11.7 g, 100 mmol) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (11 mL, 150 mmol) dropwise to the stirred suspension over 30 minutes, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours. The suspension will gradually dissolve to form a clear solution.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-